Desethylamodiaquine Desethylamodiaquine Desethylamodiaquine belongs to the class of organic compounds known as 4-aminoquinolines. These are organic compounds containing an amino group attached to the 4-position of a quinoline ring system. Desethylamodiaquine is considered to be a practically insoluble (in water) and relatively neutral molecule. Desethylamodiaquine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, desethylamodiaquine is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 79352-78-6
VCID: VC21353430
InChI: InChI=1S/C18H18ClN3O/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17/h3-10,20,23H,2,11H2,1H3,(H,21,22)
SMILES: CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O
Molecular Formula: C18H18ClN3O.2HCl
Molecular Weight: 327.8 g/mol

Desethylamodiaquine

CAS No.: 79352-78-6

Cat. No.: VC21353430

Molecular Formula: C18H18ClN3O.2HCl

Molecular Weight: 327.8 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Desethylamodiaquine - 79352-78-6

CAS No. 79352-78-6
Molecular Formula C18H18ClN3O.2HCl
Molecular Weight 327.8 g/mol
IUPAC Name 4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol
Standard InChI InChI=1S/C18H18ClN3O/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17/h3-10,20,23H,2,11H2,1H3,(H,21,22)
Standard InChI Key VRXFDHAGFYWGHT-UHFFFAOYSA-N
SMILES CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O
Canonical SMILES CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O
Appearance Solid powder

Chemical Properties and Structure

Molecular Structure and Identification

Desethylamodiaquine is characterized by the molecular formula C18H18ClN3O with a molecular weight of 327.81 g/mol, slightly lower than its parent compound amodiaquine which has a molecular weight of 355.86 g/mol . This difference reflects the metabolic conversion that occurs when an ethyl group is removed from amodiaquine. The compound features a 4-aminoquinoline scaffold with a 7-chloro substitution on the quinoline ring, which is characteristic of several antimalarial agents in this class.

For analytical purposes, deuterated forms such as N-Desethyl Amodiaquine-d5 (C18H18ClN3O) are often used as internal standards in quantitative analyses. These compounds maintain the same chemical behavior while allowing for mass spectrometric differentiation due to the presence of deuterium atoms . The specific chemical name for desethylamodiaquine following IUPAC nomenclature is 4-[(7-chloroquinolin-4-yl)amino]-2-[(ethylamino)methyl]phenol, reflecting its structural components and functional groups.

Physicochemical Properties

The physicochemical properties of desethylamodiaquine influence its absorption, distribution, metabolism, and elimination within the human body. Its longer half-life compared to the parent compound amodiaquine is particularly significant for its antimalarial efficacy. The compound demonstrates acceptable solubility characteristics that facilitate its presence in plasma and distribution to target tissues where antimalarial activity is required.

Pharmacokinetics

Absorption and Distribution

The pharmacokinetic profile of desethylamodiaquine has been extensively studied to understand its behavior following administration of amodiaquine. Since desethylamodiaquine is formed through the metabolism of amodiaquine, its appearance in plasma follows the absorption and initial metabolism of the parent compound. Research has demonstrated that the transformation of amodiaquine into desethylamodiaquine is predominantly a linear process, particularly at therapeutic dosages where the maximal plasma concentrations of amodiaquine are typically ten times lower than the Michaelis-Menten constant associated with this transformation .

Pharmacokinetic models incorporating both amodiaquine and desethylamodiaquine have shown that amodiaquine follows a one-compartment model with first-order absorption and elimination, along with a first-order and irreversible transformation into desethylamodiaquine. In contrast, desethylamodiaquine follows a two-compartment model with first-order elimination from its central compartment . These pharmacokinetic characteristics explain the prolonged presence of desethylamodiaquine in the bloodstream following amodiaquine administration.

Metabolism and Elimination

The metabolism of amodiaquine to desethylamodiaquine occurs primarily through the action of cytochrome P450 2C8, representing a critical pathway in the compound's biotransformation. The apparent clearance of amodiaquine is approximately 3,410 liters/hour, reflecting the rapid transformation of the parent compound . This metabolic transformation is essential for the antimalarial activity of amodiaquine-based treatments.

One of the most significant pharmacokinetic parameters of desethylamodiaquine is its terminal elimination half-life, which averages 211 hours (approximately 8.8 days) . This extended half-life is substantially longer than that of amodiaquine, which typically ranges from 2.3 to 7.9 hours according to various studies . The prolonged presence of desethylamodiaquine in circulation enables the sustained antimalarial activity necessary for effective parasite clearance following treatment.

Pharmacokinetic Parameters

Table 1: Comparative Pharmacokinetic Parameters of Amodiaquine and Desethylamodiaquine

ParameterAmodiaquineDesethylamodiaquineReference
Terminal half-life (h)7.9211Jullien et al.
Apparent clearance (liters/h)3,41029.9-34.1*Jullien et al. , Tarning et al.
Volume of distribution (liters)39,20010,900-12,400*Jullien et al. , Tarning et al.
Cmax (ng/ml)N/A396-462*Tarning et al.
Tmax (h)N/A3.00Tarning et al.

*Range values represent parameters in pregnant and postpartum women

The pharmacokinetic parameters of desethylamodiaquine demonstrate significant variability between individuals, which may be influenced by factors such as body weight, pregnancy status, and other physiological conditions. Body weight, in particular, has been identified as an important covariate explaining the interindividual variability in the apparent volume of distribution of amodiaquine and the elimination rate constant of desethylamodiaquine .

Pharmacodynamics and Mechanism of Action

Antimalarial Activity

Desethylamodiaquine, like other 4-aminoquinolines, exerts its antimalarial activity primarily by inhibiting the glutathione-mediated degradation of ferriprotoporphyrin IX, a toxic byproduct of hemoglobin digestion by malaria parasites . This mechanism prevents the detoxification of heme, leading to the accumulation of toxic compounds within the parasite and ultimately resulting in parasite death.

Efficacy in Clinical Settings

Clinical Applications in Special Populations

Use in Pregnancy

The pharmacokinetics of desethylamodiaquine has been specifically studied in pregnant women to ensure appropriate dosing in this vulnerable population. Research comparing pregnant women in their second and third trimesters with the same women at three months postpartum found no clinically relevant differences in the pharmacokinetics of amodiaquine and desethylamodiaquine between these states . This finding suggests that the current amodiaquine dosing regimen is adequate for treating Plasmodium vivax infections during pregnancy without requiring adjustment.

Table 2: Desethylamodiaquine Pharmacokinetic Parameters in Pregnant and Postpartum Women

ParameterPregnant Women (n=24)Postpartum Women (n=18)P-value
Cmax (ng/ml)396 (262-675)462 (329-828)0.019
Tmax (h)3.00 (2.00-4.00)3.00 (2.00-4.00)0.265
CL/F (liters/h)34.1 (17.7-78.6)29.9 (19.3-64.3)0.071
CL/F (liters/h/kg)0.736 (0.260-1.51)0.707 (0.429-1.26)0.557
V/Z F (liters)12,400 (6,630-40,400)10,900 (7,030-18,700)0.064

Values are presented as median (range)

Analytical Methods for Quantification

Liquid Chromatography-Tandem Mass Spectrometry

The quantification of desethylamodiaquine in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This analytical technique provides high sensitivity and specificity for measuring desethylamodiaquine concentrations in plasma and other biological matrices. The methodology typically involves protein precipitation with acetonitrile followed by LC-MS/MS analysis using selected reaction monitoring for specific transitions .

In one validated analytical method, quantification was performed using selected reaction monitoring for the transition m/z 328 to 283 for desethylamodiaquine, with hydroxychloroquine serving as an internal standard . This methodology demonstrated acceptable precision and accuracy, with coefficients of variation below 15% at all quality control levels and a lower limit of quantification of 2 ng/ml for desethylamodiaquine.

Future Research Directions

Despite the existing body of knowledge regarding desethylamodiaquine, several areas warrant further investigation. The pharmacokinetic/pharmacodynamic profile of amodiaquine and desethylamodiaquine when combined with artesunate should be explored in larger cohorts, particularly in young children who represent a primary target population for antimalarial treatments . Additionally, further research into the factors influencing interindividual variability in desethylamodiaquine pharmacokinetics could help optimize dosing strategies for specific patient populations.

The relationship between desethylamodiaquine exposure and antimalarial efficacy, particularly in the context of artemisinin-based combination therapies, requires additional clarification. While previous studies have identified efficacy thresholds for amodiaquine monotherapy, the synergistic effects of artesunate combination significantly modify these relationships . Better characterization of these pharmacodynamic interactions could inform future dosing recommendations and treatment strategies.

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